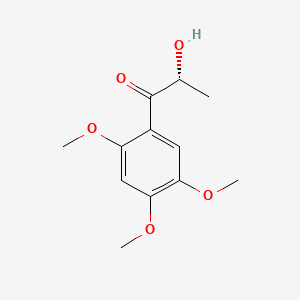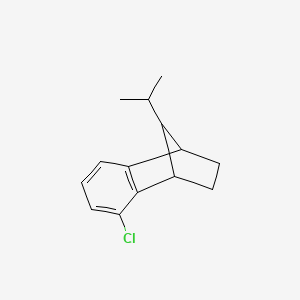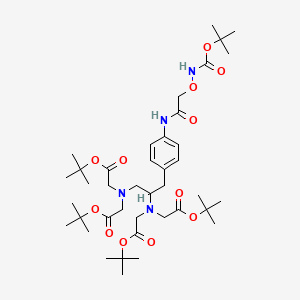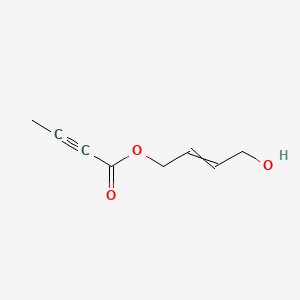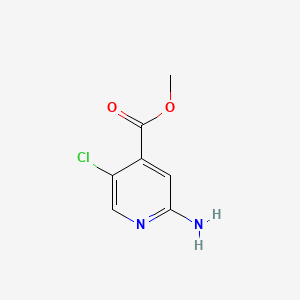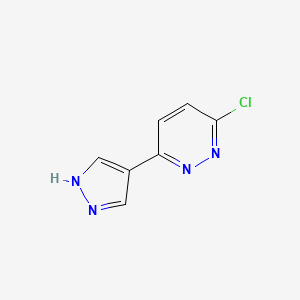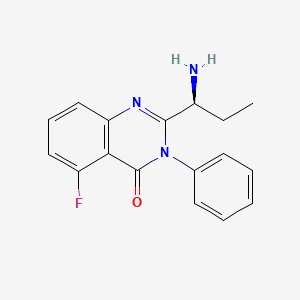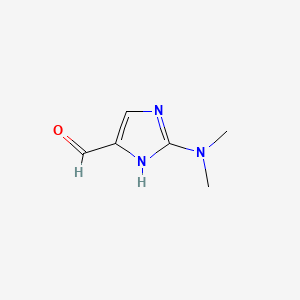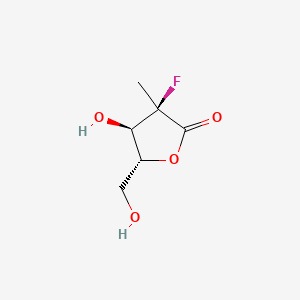
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphat (Natriumsalz)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt), also known as 1-Palmitoyl LPA, is a lysophospholipid containing palmitic acid at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .
Synthesis Analysis
The synthesis of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) involves the use of palmitic acid (16:0) at the sn-1 position . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is C22H44O9P . It contains saturated palmitic acid (16:0) inserted at the sn-1 position .Chemical Reactions Analysis
Phosphatidic acid, from which 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is derived, is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase .Physical and Chemical Properties Analysis
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is a crystalline solid with a formula weight of 506.5 . It is soluble in DMF and DMSO at 30 mg/ml, in ethanol at 5 mg/ml, and in PBS (pH 7.2) at 1 mg/ml .Wissenschaftliche Forschungsanwendungen
Stoffwechsel und Lipidomik
Lysoglycerophospholipide, einschließlich 16:0 Lyso PA, spielen eine Rolle im Lipidstoffwechsel. Forscher verwenden die Lipidomik mit Massenspektrometrie, um die Spiegel in biologischen Proben zu analysieren. Es dient als potenzieller Biomarker für lipidbedingte Erkrankungen und metabolische Dysregulation.
Zusätzlich hat 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphat Anwendungen in lipidbasierten Arzneimittelverabreichungssystemen, bei denen es die Verkapselung, Freisetzung und Stabilität von Arzneimitteln beeinflusst . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊
Wirkmechanismus
Target of Action
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is an ether analog of lysophosphatidic acid (LPA) containing a hexadecyl group at the sn - 1 position . LPA binds to five different G protein-coupled receptors to mediate a variety of biological responses .
Mode of Action
The compound interacts with its targets, the G protein-coupled receptors, to mediate a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Biochemical Pathways
The compound is involved in the phospholipase A2 (PLA2) pathway, where it is generated following PLA2 hydrolysis of phosphatidylcholine . It plays a role in the production of reactive oxygen species (ROS) and affects the protein levels and phosphorylation of superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) .
Pharmacokinetics
It is known that the compound is hygroscopic , which may influence its absorption and distribution in the body.
Result of Action
The compound potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages . It also increases TGF-β1 production and enhances Foxp3 protein levels in T reg cells in isolated human peripheral blood . Furthermore, it enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Action Environment
The action of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) can be influenced by environmental factors. For instance, its light sensitivity and hygroscopic nature could affect its stability, efficacy, and action
Safety and Hazards
Zukünftige Richtungen
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) has potential applications in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . Its role in various biological responses suggests potential future directions in medical and biological research .
Biochemische Analyse
Biochemical Properties
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) interacts with five different G protein-coupled receptors to mediate a variety of biological responses . It is involved in the recognition of 1-O-oleyl-lysophosphatidic acid and rosiglitazone in the ligand-binding domain of peroxisome proliferator-activated receptor γ .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels .
Molecular Mechanism
At the molecular level, 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this product change over time. It has a stability of over 4 years
Dosage Effects in Animal Models
The effects of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) vary with different dosages in animal models . It enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Metabolic Pathways
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is involved in the metabolic pathways of phosphatidylcholine . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOPIWLNGYLZCJ-GMUIIQOCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38NaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
